N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide
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Overview
Description
N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is a synthetic organic compound with potential applications in various scientific fields. This compound is characterized by its complex structure, which includes a nitrophenyl group, a triazole ring, and a sulfanylacetamide moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. One possible synthetic route is as follows:
Nitration of 2,4-dimethylphenol: The starting material, 2,4-dimethylphenol, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to yield 2,4-dimethyl-6-nitrophenol.
Formation of the acetamide: The nitrophenol is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2,4-dimethyl-6-nitrophenyl chloroacetamide.
Introduction of the triazole ring: The chloroacetamide is subsequently reacted with 5-methyl-4H-1,2,4-triazole-3-thiol in the presence of a base such as sodium hydride to yield the final product, N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, alternative solvents, and continuous flow reactors to scale up the process.
Chemical Reactions Analysis
Types of Reactions
N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The triazole ring can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles such as alkyl halides, aryl halides.
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Major Products Formed
Reduction: Formation of the corresponding amino derivative.
Substitution: Formation of various substituted triazole derivatives.
Oxidation: Formation of sulfoxide or sulfone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules, particularly those containing triazole and nitrophenyl groups.
Biology: Potential use as a probe to study biological processes involving nitrophenyl and triazole-containing compounds.
Medicine: Investigation of its potential as a pharmaceutical agent, particularly for its antimicrobial or anticancer properties.
Industry: Use in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE is not well understood, but it is likely to involve interactions with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the triazole ring could participate in hydrogen bonding or π-π interactions with biological macromolecules. Further research is needed to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE can be compared with other compounds containing similar functional groups:
N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: Unique due to the combination of nitrophenyl, triazole, and sulfanylacetamide moieties.
N~1~-(2,4-DIMETHYL-6-NITROPHENYL)-2-[(5-METHYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETAMIDE: Similar compounds may include those with different substituents on the phenyl or triazole rings, or with different linkers between the two moieties.
By comparing these compounds, researchers can gain insights into the structure-activity relationships and identify key features that contribute to the compound’s unique properties.
Properties
Molecular Formula |
C13H15N5O3S |
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Molecular Weight |
321.36 g/mol |
IUPAC Name |
N-(2,4-dimethyl-6-nitrophenyl)-2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C13H15N5O3S/c1-7-4-8(2)12(10(5-7)18(20)21)15-11(19)6-22-13-14-9(3)16-17-13/h4-5H,6H2,1-3H3,(H,15,19)(H,14,16,17) |
InChI Key |
AUSJXSLZFQRMQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])NC(=O)CSC2=NNC(=N2)C)C |
Origin of Product |
United States |
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